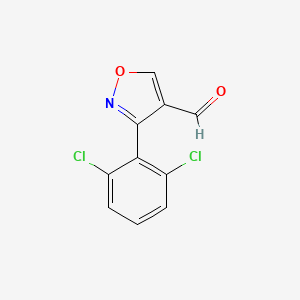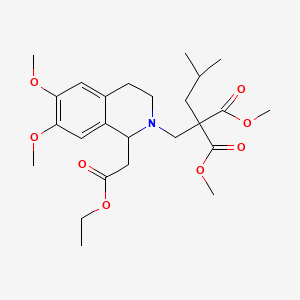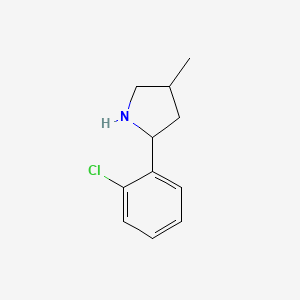
(2S)-N-Butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-Butyl-2-methyl-N-(4-methyloxazol-2-yl)butanamide is a compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amino alcohols with nitriles, carboxylic acids, or aldehydes under specific conditions . The reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) for the cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-Butyl-2-methyl-N-(4-methyloxazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
(S)-N-Butyl-2-methyl-N-(4-methyloxazol-2-yl)butanamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of (S)-N-Butyl-2-methyl-N-(4-methyloxazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the release of mediators such as slow-reacting substance of anaphylaxis (SRS-A) from sensitized human and guinea-pig lung tissues . This inhibition is achieved through selective binding to specific receptors, leading to the suppression of allergic responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolines: These are closely related to oxazoles but have a different substitution pattern.
Benzoxazoles: These compounds contain a fused benzene ring with the oxazole ring, leading to different chemical properties.
Uniqueness
(S)-N-Butyl-2-methyl-N-(4-methyloxazol-2-yl)butanamide is unique due to its specific substitution pattern and the presence of both butyl and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
57068-79-8 |
|---|---|
Formule moléculaire |
C13H22N2O2 |
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
(2S)-N-butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide |
InChI |
InChI=1S/C13H22N2O2/c1-5-7-8-15(12(16)10(3)6-2)13-14-11(4)9-17-13/h9-10H,5-8H2,1-4H3/t10-/m0/s1 |
Clé InChI |
XSBXJNYUXNMUOK-JTQLQIEISA-N |
SMILES isomérique |
CCCCN(C1=NC(=CO1)C)C(=O)[C@@H](C)CC |
SMILES canonique |
CCCCN(C1=NC(=CO1)C)C(=O)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5R)-3-Hydroxyspiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-1'-ium chloride](/img/structure/B12891508.png)
![1-(Benzo[d]oxazol-3(2H)-yl)ethanone](/img/structure/B12891513.png)

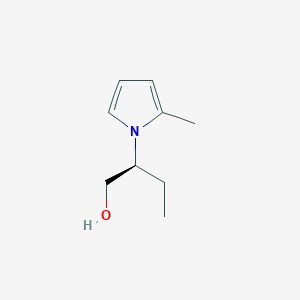
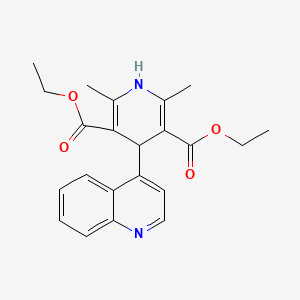
![(9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide](/img/structure/B12891535.png)
![1-(Thieno[3,2-c]isoxazol-3-yl)ethanone](/img/structure/B12891540.png)
![[Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino]ethene-1,1,2-tricarbonitrile](/img/structure/B12891553.png)
![2-(Carboxy(hydroxy)methyl)-4-methylbenzo[d]oxazole](/img/structure/B12891554.png)
![6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12891560.png)
![2-(Aminomethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12891570.png)
